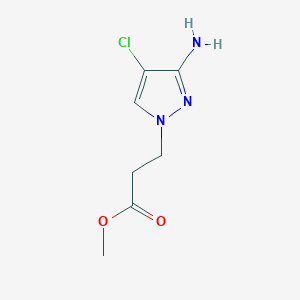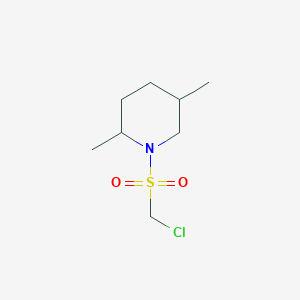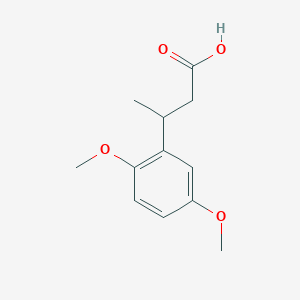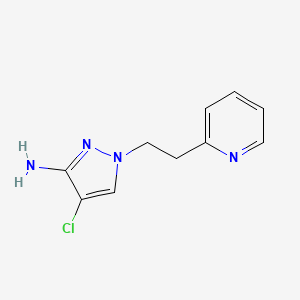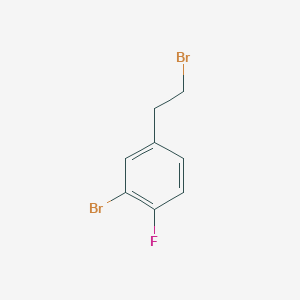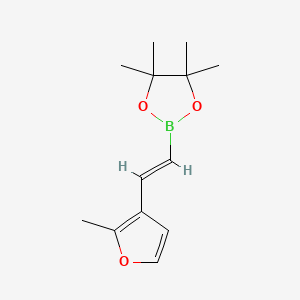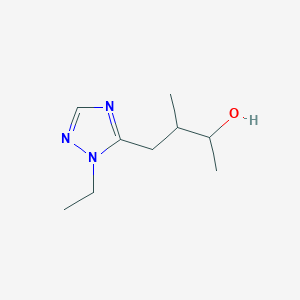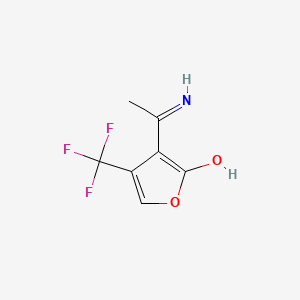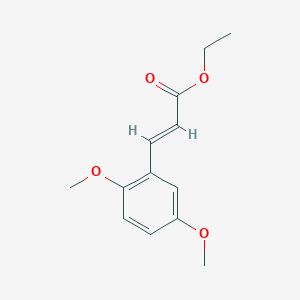![molecular formula C5H3BClF3O2S B13625533 [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)
[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a thiophene ring, which is substituted with a chlorine atom and a trifluoromethyl group. The presence of these substituents imparts unique reactivity and properties to the compound, making it valuable for various applications in chemical research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the palladium-catalyzed borylation of 2-chloro-5-(trifluoromethyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or phenol derivative.
Substitution: The chlorine atom on the thiophene ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, dimethylformamide
Major Products:
Coupling Products: Biaryl or vinyl-aryl compounds
Oxidation Products: Alcohols or phenols
Substitution Products: Various substituted thiophenes
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Material Science: Employed in the synthesis of conjugated polymers and organic electronic materials.
Biology and Medicine:
Drug Discovery: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Agricultural Chemicals: Involved in the synthesis of agrochemicals and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and advanced materials.
作用機序
The primary mechanism of action for [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the unique substituents of [2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid.
Thiophene-2-Boronic Acid: Similar thiophene structure but without the chlorine and trifluoromethyl substituents.
4-Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the thiophene ring and trifluoromethyl group.
Uniqueness: The presence of both chlorine and trifluoromethyl groups on the thiophene ring imparts unique electronic and steric properties to this compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in organic synthesis and material science.
特性
分子式 |
C5H3BClF3O2S |
|---|---|
分子量 |
230.40 g/mol |
IUPAC名 |
[2-chloro-5-(trifluoromethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C5H3BClF3O2S/c7-4-2(6(11)12)1-3(13-4)5(8,9)10/h1,11-12H |
InChIキー |
MXNKNPBEDLDSIX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(SC(=C1)C(F)(F)F)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



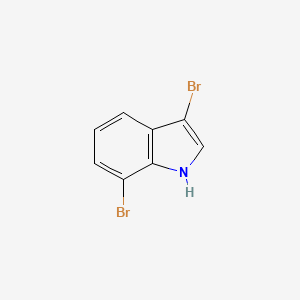
![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)
